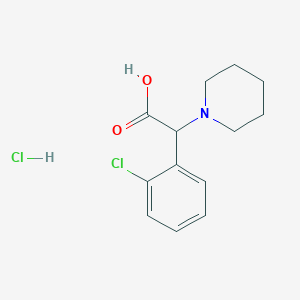
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, also known by its CAS number 1779462-24-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (2-chlorophenyl)(1-piperidinyl)acetic acid hydrochloride
- Molecular Formula : C13H17ClNO2
- Molecular Weight : 253.73 g/mol
- Physical Form : White to yellow solid
- Purity : ≥95% .
The biological activity of this compound has been associated with several mechanisms:
- Anticancer Activity : Initial studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase, which is crucial for cancer treatment strategies .
- Antimicrobial Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities. Although specific data for this compound is limited, related piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Antioxidant Effects : The compound may possess antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer biology where oxidative stress plays a significant role in tumor progression .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, it was found that piperidine derivatives could significantly reduce cell viability in HCT-116 cells through mechanisms involving mitochondrial dysfunction and apoptosis induction. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives, revealing that compounds with halogen substitutions exhibited superior antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that similar modifications could enhance the biological activity of this compound .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROTUQDCIPMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















